molecular formula C4H2ClNO2S B2528366 3-Chloroisothiazole-5-carboxylic acid CAS No. 1368382-15-3

3-Chloroisothiazole-5-carboxylic acid

Cat. No. B2528366
CAS RN: 1368382-15-3
M. Wt: 163.58
InChI Key: LUOIHYBOYDEPKE-UHFFFAOYSA-N
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Description

The compound of interest, 3-Chloroisothiazole-5-carboxylic acid, is a derivative of isothiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. While the specific compound is not directly studied in the provided papers, related compounds and their properties have been investigated, which can give insights into the behavior and characteristics of 3-Chloroisothiazole-5-carboxylic acid.

Synthesis Analysis

The synthesis of related chlorinated heterocyclic compounds has been described in the literature. For instance, the synthesis of 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds involves a multi-step process starting from 2,3-dichloropyridine, followed by cyclization, chlorination, oxidation, and hydrolysis . Although the exact synthesis of 3-Chloroisothiazole-5-carboxylic acid is not detailed, similar synthetic routes involving chlorination and functional group transformations could be applicable.

Molecular Structure Analysis

The molecular structure of chlorinated heterocycles has been extensively studied using various spectroscopic techniques and X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, revealing an orthorhombic space group and specific unit cell parameters . Similarly, the structure of 3-trichloromethyl-4-chloro-5-isopropoxyisothiazole was elucidated, showing changes in bond lengths and angles upon substitution at the heterocycle . These findings suggest that the molecular structure of 3-Chloroisothiazole-5-carboxylic acid would also be influenced by the presence of the chloro and carboxylic acid substituents.

Chemical Reactions Analysis

The reactivity of chlorinated heterocycles can be inferred from studies on similar compounds. The reaction of 3-trichloromethyl-4,5-dichloroisothiazole with sodium isopropoxide resulted in the replacement of the chlorine at the 5-position, indicating the potential for nucleophilic substitution reactions . This suggests that 3-Chloroisothiazole-5-carboxylic acid may also undergo reactions at the chlorinated positions, depending on the reaction conditions and the nucleophiles involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated heterocycles can be complex. For instance, the crystal structure of 3-Chloro-2,4,5-trifluorobenzoic acid showed that the carboxyl group is twisted relative to the benzene ring, and hydrogen bonding plays a significant role in the crystal packing . These observations imply that the physical properties such as melting point, solubility, and crystal packing of 3-Chloroisothiazole-5-carboxylic acid would be influenced by its molecular geometry and the presence of functional groups capable of forming hydrogen bonds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Hydrodehalogenation : 3-Chloroisothiazole-5-carboxylic acid has been studied in the context of regioselective hydrodehalogenation. For example, 5-bromo and iodo 3-chloroisothiazole-4-carbonitriles were used to synthesize 3-chloroisothiazole-4-carbonitrile (Ioannidou & Koutentis, 2011).
  • Synthesis of Amides and Esters : The compound has been utilized in synthesizing previously unknown amides and esters of 4,5-dichloroisothiazole-3-carboxylic acid, showcasing its role in expanding chemical libraries (Nechai et al., 2004).

Structural Analysis and Characterization

  • Crystal and Molecular Structure Analysis : X-ray structural data have been used to analyze compounds derived from isothiazoles, including 3-chloroisothiazole-5-carboxylic acid, providing insights into molecular interactions and structural dynamics (Verenich et al., 1992).

Applications in Novel Material Synthesis

  • Optical Nonlinearity Studies : Studies have been conducted on compounds like 3-chloroisothiazole-5-carboxylic acid for their potential in optical nonlinearity applications. This is significant in developing new materials for optical limiting applications (Chandrakantha et al., 2013).
  • Aggregation-Induced Emission (AIE) : The compound has also been utilized in the synthesis of benzothiazole-based AIEgens, useful in physiological pH sensing due to their reversible acid/base-switched emission transition (Li et al., 2018).

Biological Applications

  • Antimicrobial Activity : Research has been conducted to evaluate the antimicrobial properties of pyridine derivatives synthesized using 3-chloroisothiazole-5-carboxylic acid, highlighting its potential in developing new antimicrobial agents (Patel et al., 2011).
  • Antitumor Activity : Studies have explored the synthesis of carbamides derived from isothiazoles, including 3-chloroisothiazole-5-carboxylic acid, for their antitumor activities. This indicates its significance in the field of medicinal chemistry and drug discovery (Potkin et al., 2014).

Mechanism of Action

properties

IUPAC Name

3-chloro-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOIHYBOYDEPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368382-15-3
Record name 3-chloro-1,2-thiazole-5-carboxylic acid
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